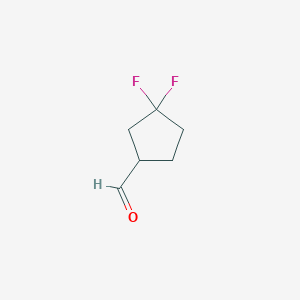

3,3-Difluorocyclopentane-1-carbaldehyde

Description

3,3-Difluorocyclopentane-1-carbaldehyde is a fluorinated cyclopentane derivative featuring an aldehyde functional group at the 1-position and two fluorine atoms at the 3-position. The cyclopentane ring introduces steric constraints, which may influence conformational stability and stereochemical outcomes in synthetic applications .

Properties

IUPAC Name |

3,3-difluorocyclopentane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O/c7-6(8)2-1-5(3-6)4-9/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLQCSUZPCONHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C=O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1553231-11-0 | |

| Record name | 3,3-difluorocyclopentane-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reagents and Conditions

- Diethylaminosulfur trifluoride (DAST) and Selectfluor are the primary reagents used for the introduction of fluorine atoms into cyclopentane derivatives. These reagents enable selective fluorination of β-keto esters or related substrates, facilitating the formation of 3,3-difluoro-substituted cyclopentane rings.

- Sulfur tetrafluoride (SF4) has also been reported for fluorination of β-keto esters, although it is a hazardous reagent requiring careful handling.

Reaction Mechanism Insights

- The fluorination typically proceeds via nucleophilic substitution or electrophilic fluorination at the α-position relative to carbonyl groups, leading to geminal difluoro substitution at the 3-position.

- The reaction conditions are optimized to favor difluorination without over-fluorination or ring degradation.

Conversion to Aldehyde Functionality

- After fluorination, the carboxylic acid or ester group at the 1-position is converted into an aldehyde.

- Oxidation methods include controlled reduction of esters or acids to aldehydes using reagents such as diisobutylaluminum hydride (DIBAL-H) or selective oxidation of primary alcohol intermediates.

- Alternatively, oxidation of alcohol intermediates to aldehydes can be achieved using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with copper catalysts under mild conditions.

Chiral Resolution and Enantiomeric Purity

- When preparing chiral forms such as (S)-3,3-difluorocyclopentanecarbaldehyde, chiral resolution techniques including chiral chromatography or enzymatic resolution are employed to isolate enantiomerically pure compounds.

- Continuous flow processes and automated systems are increasingly used in industrial settings to improve yield, purity, and scalability of chiral fluorinated aldehydes.

Summary Table of Preparation Steps

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Starting material preparation | Cyclopentane derivative with keto or ester group | Commercially available or synthesized |

| 2 | Fluorination at 3-position | DAST, Selectfluor, or SF4; controlled temperature | Hazardous reagents require safety measures |

| 3 | Conversion to aldehyde | DIBAL-H reduction or TEMPO/Cu oxidation | Selective to avoid over-reduction/oxidation |

| 4 | Chiral resolution (if needed) | Chiral chromatography or enzymatic methods | Important for pharmaceutical applications |

| 5 | Purification and characterization | Column chromatography, NMR, GC-MS | Ensures product purity and identity |

Research Findings and Optimization

- Fluorination with DAST and Selectfluor has been shown to provide high regioselectivity and good yields for difluorination of cyclopentane derivatives.

- Continuous flow fluorination techniques enhance safety by minimizing exposure to hazardous reagents and allow better control over reaction parameters.

- Oxidation to aldehydes using TEMPO and copper catalysts offers a green chemistry approach with mild conditions and high selectivity.

- Enantiomeric purity significantly affects biological activity; thus, chiral resolution is a critical step in pharmaceutical-grade synthesis.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluorocyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, PCC

Reduction: NaBH4, LiAlH4

Substitution: NaOMe, KOtBu

Major Products Formed

Oxidation: 3,3-Difluorocyclopentane-1-carboxylic acid

Reduction: 3,3-Difluorocyclopentane-1-methanol

Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

DFCA has been investigated for its potential as a building block in the synthesis of various pharmaceutical compounds. Its unique fluorinated structure can enhance the biological activity and selectivity of drug candidates.

- Case Study : A study highlighted the synthesis of pyrrolopyrimidine derivatives using DFCA as a precursor, demonstrating its utility in developing inhibitors for protein kinases, which are crucial targets in cancer therapy .

| Compound | Target | Application |

|---|---|---|

| Pyrrolopyrimidine derivatives | Diphtheria kinase | Cancer treatment |

| Complement Factor D inhibitors | Medical disorders | Treatment of C3 glomerulonephritis |

Agrochemicals

DFCA has shown promise in agricultural applications, particularly as a growth regulator. Its derivatives have been tested for their auxin-like effects on plant growth.

- Case Study : Research indicated that derivatives of DFCA exhibited significant growth-stimulating activity on crops such as maize and soybean when applied at low concentrations (10 M). The results showed improved biometric indexes compared to control groups .

| Crop | Concentration | Growth Improvement |

|---|---|---|

| Maize | 10 M | 23% increase in total length |

| Soybean | 10 M | Enhanced biomass growth |

Material Science

The compound's unique chemical properties make it suitable for use in developing new materials, particularly in coatings and adhesives where enhanced durability and resistance to environmental factors are desired.

Mechanism of Action

The mechanism of action of 3,3-Difluorocyclopentane-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The fluorine atoms can enhance the compound’s stability and binding affinity to its targets, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

(1S,3S)-3-Methylcyclopentane-1-carbaldehyde

Structural Differences :

- Substituents : A methyl group replaces the fluorine atoms at the 3-position.

- Electronic Effects : The methyl group is electron-donating via hyperconjugation, while fluorine is electron-withdrawing. This alters the electronic environment of the aldehyde group, reducing electrophilicity compared to the difluoro analog.

Implications :

cis-1,3-Dimethylcyclopentane

Structural Differences :

- Functional Groups : Lacks the aldehyde moiety and fluorine atoms.

- Substituents : Two methyl groups in a cis configuration on the cyclopentane ring.

Implications :

(1S)-3,3-Difluorocyclopentane-1-methanol

Structural Differences :

- Functional Groups: Methanol (-CH2OH) replaces the aldehyde (-CHO).

- Substituents : Retains the 3,3-difluoro configuration.

Implications :

- The methanol group enables hydrogen bonding, increasing solubility in protic solvents compared to the aldehyde.

- Reduced electrophilicity at the 1-position, shifting reactivity toward oxidation or esterification rather than nucleophilic addition.

- Commercial discontinuation (per ) suggests challenges in synthesis or stability, possibly due to fluorine-induced lability .

Data Table: Comparative Properties of Selected Compounds

Key Research Findings

- Fluorine Effects : The 3,3-difluoro configuration in cyclopentane derivatives enhances electronic polarization, making the aldehyde group more reactive than methyl-substituted analogs. This is critical in pharmaceutical synthesis, where fluorine is often used to modulate bioavailability .

- Steric vs. Electronic Trade-offs : While methyl groups increase steric hindrance, fluorine optimizes electronic effects without significant steric penalty, favoring the difluoro compound in precision synthesis.

Biological Activity

3,3-Difluorocyclopentane-1-carbaldehyde is an organic compound characterized by its unique molecular structure, which includes a five-membered cyclopentane ring with two fluorine atoms and an aldehyde functional group. Its molecular formula is . This compound has garnered interest in various fields, particularly in medicinal chemistry and agricultural biotechnology, due to its potential biological activities.

The compound's unique structure influences its chemical reactivity and biological interactions. The presence of fluorine atoms enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications. The aldehyde group can participate in various reactions, including oxidation and nucleophilic addition, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and enzymes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the fluorinated structure may modulate enzyme activity or receptor binding through steric and electronic effects.

Case Studies and Research Findings

Research has demonstrated the potential of this compound in various biological applications:

- Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. For instance, research indicated that certain fluorinated aldehydes could act as reversible inhibitors of dehydrogenases, which are critical in energy metabolism.

- Antimicrobial Activity : Preliminary studies have suggested that this compound exhibits antimicrobial properties against various pathogens. This activity is hypothesized to stem from its ability to disrupt microbial cell membranes or interfere with metabolic processes.

- Plant Growth Regulation : In agricultural research, derivatives of this compound have been tested for their effects on plant growth. For example, compounds similar to this compound were found to stimulate seed germination and vegetative growth in barley (Hordeum vulgare), indicating potential use as a plant growth regulator .

Data Table: Comparison of Biological Activities

Q & A

Basic: What synthetic methodologies are recommended for the laboratory-scale preparation of 3,3-Difluorocyclopentane-1-carbaldehyde?

Answer:

The synthesis of this compound typically involves fluorination of cyclopentane precursors or oxidation of corresponding alcohols. For example:

- Fluorination Strategies : Use diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to introduce fluorine atoms at the 3,3-positions of cyclopentane derivatives. Ensure anhydrous conditions to avoid hydrolysis and side reactions .

- Oxidation Routes : Oxidize 3,3-difluorocyclopentane-1-methanol using mild oxidizing agents like pyridinium chlorochromate (PCC) to preserve aldehyde functionality without over-oxidation. Monitor reaction progress via thin-layer chromatography (TLC) .

Key Considerations : Optimize reaction temperature (e.g., −78°C for fluorination) and stoichiometry to minimize ring strain and side-product formation.

Basic: Which spectroscopic techniques are most reliable for structural elucidation and purity assessment of this compound?

Answer:

- NMR Spectroscopy :

- ¹⁹F NMR : Identify fluorine environments (δ −120 to −140 ppm for geminal difluorides).

- ¹H NMR : Confirm aldehyde proton (δ ~9.5–10.0 ppm) and cyclopentane ring protons (δ 1.5–2.5 ppm).

- IR Spectroscopy : Detect aldehyde C=O stretch (~1700–1750 cm⁻¹) and C-F stretches (~1100–1200 cm⁻¹) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns.

Validation : Cross-reference data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Answer:

- DFT Calculations : Model transition states for nucleophilic attacks (e.g., Grignard reagents) to assess regioselectivity. Focus on:

- Molecular Dynamics (MD) Simulations : Predict solvent effects (e.g., polar aprotic solvents enhance reactivity) and reaction pathways.

Application : Use Gaussian or ORCA software suites for energy minimization and transition-state analysis .

Advanced: What experimental strategies mitigate steric and electronic challenges during the synthesis of this compound?

Answer:

- Regioselective Fluorination : Employ directed ortho-metalation (DoM) to control fluorine placement.

- Protecting Groups : Temporarily protect the aldehyde moiety (e.g., as an acetal) during fluorination to prevent side reactions .

- Catalysis : Use transition-metal catalysts (e.g., Pd/C) for selective hydrogenation of intermediates.

Validation : Compare yields and purity via HPLC or GC-MS under varying conditions (e.g., catalyst loading, reaction time) .

Data Contradiction: How should researchers address discrepancies in reported physical properties (e.g., boiling point) of this compound?

Answer:

- Standardization : Replicate experiments under controlled conditions (e.g., inert atmosphere, calibrated instruments).

- Cross-Validation : Compare data across multiple analytical methods (e.g., differential scanning calorimetry for melting points, dynamic vapor sorption for hygroscopicity) .

- Meta-Analysis : Review solvent-dependent property variations (e.g., boiling point elevation in polar solvents) and report solvent-free measurements .

Advanced: What mechanistic insights explain the stability of this compound under acidic or basic conditions?

Answer:

- Acidic Conditions : The aldehyde group may undergo hydration or acetal formation. Monitor via ¹H NMR to detect hydrate intermediates (δ 5.0–5.5 ppm) .

- Basic Conditions : Fluorine atoms stabilize the carbonyl via inductive effects, reducing enolate formation. Conduct pH-dependent stability assays (e.g., UV-Vis spectroscopy at λ = 270 nm) .

Mitigation : Use buffered solutions (pH 4–7) during storage and reactions to prevent degradation .

Basic: What are the recommended storage conditions to preserve the stability of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.